molecular formula C10H15BrN2O B13731988 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

Katalognummer: B13731988
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: YEEFYWUUGFNDOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom, a methoxyethyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:

    Methoxyethylation: The addition of a methoxyethyl group can be achieved through alkylation using 2-methoxyethyl chloride (CH3OCH2CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Azides, nitriles

Wissenschaftliche Forschungsanwendungen

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine: Similar structure but without the methyl group.

    4-Bromo-N1-(2-ethoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    4-Chloro-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C10H15BrN2O

Molekulargewicht

259.14 g/mol

IUPAC-Name

4-bromo-1-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2O/c1-7-8(11)3-4-9(10(7)12)13-5-6-14-2/h3-4,13H,5-6,12H2,1-2H3

InChI-Schlüssel

YEEFYWUUGFNDOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1N)NCCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.